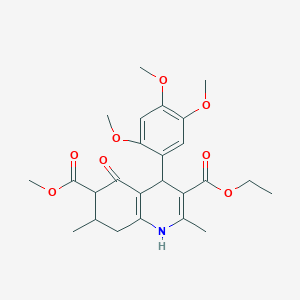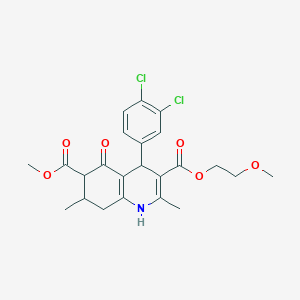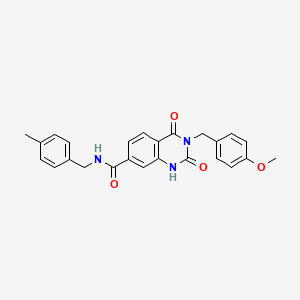![molecular formula C18H13BrClN3O B11441654 2-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11441654.png)
2-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromofuran group, a chlorophenyl group, and a methylimidazopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromofuran group: This step involves the bromination of a furan ring, which can be carried out using bromine or other brominating agents.
Attachment of the chlorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with new functional groups replacing bromine or chlorine.
Scientific Research Applications
2-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromofuran-2-yl)-N-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
- 2-(5-chlorofuran-2-yl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
- 2-(5-bromofuran-2-yl)-N-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
Uniqueness
2-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is unique due to the specific combination of functional groups and the resulting structural features. This uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H13BrClN3O |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H13BrClN3O/c1-11-2-9-16-22-17(14-7-8-15(19)24-14)18(23(16)10-11)21-13-5-3-12(20)4-6-13/h2-10,21H,1H3 |
InChI Key |
LZIXEOCUCDARHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC=C(O4)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11441571.png)

![2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11441583.png)
![6-fluoro-3-[(3-methoxyphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B11441596.png)
![N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide](/img/structure/B11441606.png)
![6-chloro-2-(3-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11441612.png)


![5-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11441637.png)
![8,8-dimethyl-2-(methylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11441644.png)
![Cyclohexyl 4-(2-chloro-6-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11441647.png)
![ethyl 6-(2-ethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11441648.png)
![4-tert-butyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-propylbenzamide](/img/structure/B11441657.png)
![6-chloro-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11441661.png)
